Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core with fused nitrogen-containing rings, a propyl substituent, and an imino-oxo functional group.
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-4-7-20-14(18)11(17(23)24-3)8-12-15(20)19-13-6-5-10(2)9-21(13)16(12)22/h5-6,8-9,18H,4,7H2,1-3H3 |
InChI Key |
GBXHDCFFEAEZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key features with spirocyclic and tricyclic heterocycles reported in , such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Both classes exhibit:
- Tricyclic frameworks : The fused nitrogen rings in the target compound resemble the spiro[4.5]decane system, though with distinct substitution patterns (e.g., propyl vs. benzothiazolyl groups).
- Hydrogen-bonding motifs: The imino and carbonyl groups in the target compound parallel the amide and hydroxyl groups in ’s derivatives, which influence crystal packing and solubility .
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable, analogues in were characterized via IR spectroscopy (amide C=O stretches at ~1650–1700 cm⁻¹) and UV-Vis spectroscopy (absorption maxima at 250–300 nm due to conjugated π-systems). The target compound’s methyl ester and imino groups would likely exhibit distinct IR peaks (e.g., ester C=O at ~1740 cm⁻¹) and UV absorbance shifts compared to benzothiazole-containing derivatives .
Crystallographic and Hydrogen-Bonding Behavior
Crystallographic tools like SHELXL () and ORTEP-3 () are critical for analyzing such compounds. The tricyclic core’s puckering parameters (e.g., Cremer-Pople ring analysis; ) and hydrogen-bonding networks () could be compared to related structures. For example:
- Hydrogen-bonding patterns: The imino and oxo groups may form intermolecular N–H···O or O···H–N bonds, analogous to Etter’s rules for molecular recognition .
- Ring puckering : The tricyclic system’s conformation may resemble cyclopentane derivatives, with pseudorotational flexibility influenced by substituents .
Biological Activity
Methyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique structure allows for various biological activities that are currently being explored in scientific research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling.
Antimicrobial Properties
Research indicates that compounds similar to methyl 6-imino derivatives exhibit significant antimicrobial activity against various pathogens. For instance:
- Case Study : A related triazole compound demonstrated an IC50 value of 8.10 μM against Jurkat T cells, indicating potent cytotoxicity compared to other known compounds .
Anticancer Activity
The potential anticancer properties of this compound are under investigation:
- Research Findings : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of methyl 6-imino derivatives over other compounds, a comparative analysis is essential.
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Methyl 6-imino derivative | Anticancer | 8.10 | |
| Auraptene | Anticancer | 55.36 | |
| Other triazole derivatives | Varies | Varies | Various studies |
Research Applications
The compound's unique structure allows for diverse applications in various fields:
- Pharmaceutical Development : Investigated as a potential therapeutic agent for treating infections and cancer.
- Material Science : Utilized in the development of new materials with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
